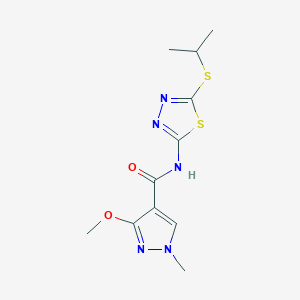
2-Methyl-3-(oxiran-2-ylmethoxy)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-(oxiran-2-ylmethoxy)quinoline is a heterocyclic compound that features a quinoline core with a methyl group at the 2-position and an oxirane (epoxide) ring attached via a methoxy linker at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(oxiran-2-ylmethoxy)quinoline typically involves the following steps:
Formation of 2-Methylquinoline: This can be achieved through classical methods such as the Doebner–von Miller reaction, where aniline and acrolein are reacted in the presence of a strong acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control and efficiency.
化学反応の分析
Types of Reactions
2-Methyl-3-(oxiran-2-ylmethoxy)quinoline can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened under acidic or basic conditions to form diols.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids can be used for epoxide ring opening.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the quinoline core.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Diols: From epoxide ring opening.
Tetrahydroquinoline derivatives: From reduction of the quinoline core.
Substituted quinolines: From nucleophilic substitution reactions.
科学的研究の応用
2-Methyl-3-(oxiran-2-ylmethoxy)quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with unique properties.
作用機序
The mechanism of action of 2-Methyl-3-(oxiran-2-ylmethoxy)quinoline depends on its interaction with molecular targets. The oxirane ring can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function. The quinoline core can intercalate with DNA, disrupting its function and leading to potential anticancer effects .
類似化合物との比較
Similar Compounds
2-Methylquinoline: Lacks the oxirane ring, making it less reactive in certain contexts.
3-(Oxiran-2-ylmethoxy)quinoline: Similar structure but without the methyl group at the 2-position.
Uniqueness
2-Methyl-3-(oxiran-2-ylmethoxy)quinoline is unique due to the presence of both the methyl group and the oxirane ring, which confer distinct chemical reactivity and potential biological activity. This combination of features makes it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
2-methyl-3-(oxiran-2-ylmethoxy)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-13(16-8-11-7-15-11)6-10-4-2-3-5-12(10)14-9/h2-6,11H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBLUFBOHKJTQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=C1OCC3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-methyl-3-oxo-2-phenyl-N-(2-phenylethyl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2616118.png)
![diethyl 2-(2,6-difluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2616119.png)





![8-{[1-(6-methoxypyridine-3-carbonyl)piperidin-4-yl]oxy}quinoline](/img/structure/B2616127.png)
![12-Chloro-10-[(phenylsulfanyl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B2616129.png)
![methyl 2-amino-2-[4-(benzyloxy)phenyl]acetate hydrochloride](/img/structure/B2616131.png)
![3-{[4-(Aminomethyl)phenyl]methyl}imidazolidine-2,4-dione hydrochloride](/img/structure/B2616133.png)
![6-Bromobenzo[b]thiophen-2-amine](/img/structure/B2616136.png)

![Ethyl 5-[N-(3-nitrobenzenesulfonyl)acetamido]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2616140.png)
